Butyl (4-chlorobutyl)carbamate Butyl (4-chlorobutyl)carbamate
Brand Name: Vulcanchem
CAS No.: 62568-69-8
VCID: VC20625770
InChI: InChI=1S/C9H18ClNO2/c1-2-3-8-13-9(12)11-7-5-4-6-10/h2-8H2,1H3,(H,11,12)
SMILES:
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.70 g/mol

Butyl (4-chlorobutyl)carbamate

CAS No.: 62568-69-8

Cat. No.: VC20625770

Molecular Formula: C9H18ClNO2

Molecular Weight: 207.70 g/mol

* For research use only. Not for human or veterinary use.

Butyl (4-chlorobutyl)carbamate - 62568-69-8

Specification

CAS No. 62568-69-8
Molecular Formula C9H18ClNO2
Molecular Weight 207.70 g/mol
IUPAC Name butyl N-(4-chlorobutyl)carbamate
Standard InChI InChI=1S/C9H18ClNO2/c1-2-3-8-13-9(12)11-7-5-4-6-10/h2-8H2,1H3,(H,11,12)
Standard InChI Key CZXRGLYBNMURPJ-UHFFFAOYSA-N
Canonical SMILES CCCCOC(=O)NCCCCCl

Introduction

Overview

Butyl (4-chlorobutyl)carbamate, specifically tert-butyl (4-chlorobutyl)carbamate (CAS 95388-79-7), is a carbamate derivative widely utilized in organic synthesis and pharmaceutical research. This compound belongs to the class of carbamates, characterized by a carbamate functional group (-OCONH-) linked to a 4-chlorobutyl chain and a tert-butyl group. Its structural uniqueness and reactivity make it valuable for synthesizing bifunctional intermediates and protecting amines in complex molecular architectures .

Chemical Identity and Structural Characteristics

Molecular and Structural Data

PropertyValue
CAS Number95388-79-7
IUPAC Nametert-Butyl N-(4-chlorobutyl)carbamate
Molecular FormulaC₉H₁₈ClNO₂
Molecular Weight207.70 g/mol
SMILESCC(C)(C)OC(=O)NCCCCCl
InChIKeyBEKDZRXUWYOOPU-UHFFFAOYSA-N

Structural Features

  • Carbamate Core: The tert-butyl carbamate group (-OC(=O)NH-) provides stability and serves as a protecting group for amines.

  • 4-Chlorobutyl Chain: The chloroalkyl moiety enhances electrophilicity, facilitating nucleophilic substitution reactions.

Synthesis and Manufacturing Processes

Key Synthetic Routes

  • Reaction of 4-Chlorobutylamine with Chloroformates

    • Base-Catalyzed Condensation: 4-Chlorobutylamine reacts with tert-butyl chloroformate in the presence of triethylamine, yielding the carbamate via nucleophilic acyl substitution.

    • Mechanism:

      RNH2+ClCO2t-BuEt3NRNHCO2t-Bu+HCl\text{RNH}_2 + \text{ClCO}_2\text{t-Bu} \xrightarrow{\text{Et}_3\text{N}} \text{RNHCO}_2\text{t-Bu} + \text{HCl}

      where R=-(CH2)3ClR = \text{-(CH}_2\text{)}_3\text{Cl}.

  • Ring-Opening of N-Alkyl Pyrrolidines

    • Selective ring-opening of N-alkyl pyrrolidines with chloroformates produces 1,4-bifunctional compounds, including tert-butyl (4-chlorobutyl)carbamate.

Industrial Production

  • Automated reactors optimize yield (up to 95%) by controlling temperature (0–25°C) and pH .

Physicochemical Properties

PropertyValue
AppearanceWhite to off-white solid
Melting PointNot reported
Boiling Point292.9±23.0°C (760 mmHg)
SolubilitySoluble in organic solvents (e.g., THF, ethyl acetate)
Purity (GC)≥95%

Applications in Organic Synthesis and Pharmaceutical Research

Organic Synthesis

  • Amine Protection: The tert-butyl carbamate (Boc) group protects amines during multi-step syntheses, enabling selective deprotection under acidic conditions .

  • Bifunctional Intermediates: Used to synthesize 1,4-diamines and heterocycles via nucleophilic substitution or coupling reactions .

Pharmaceutical Applications

  • Anti-Inflammatory Agents: Derivatives of tert-butyl carbamates exhibit inhibitory activity against cyclooxygenase-2 (COX-2), with % inhibition values of 54.2–39.0% in carrageenan-induced edema models .

  • Anticancer Research: Structural analogs are explored for targeting enzyme pathways in cancer cells.

Hazard StatementPrecautionary Measures
H315: Skin irritation P261: Avoid inhalation
H319: Eye irritation P305+P351+P338: Eye rinse
H335: Respiratory irritation P280: Wear gloves

Comparative Analysis with Related Carbamates

CompoundMolecular FormulaKey FeaturesApplications
4-Chlorobutyl carbamateC₅H₁₀ClNO₂Simpler structure, lower molecular weightLimited to small-scale synthesis
tert-Butyl (2-chloroethyl)carbamateC₇H₁₄ClNO₂Shorter alkyl chain, higher volatilityPolymer chemistry
Benzyl carbamateC₈H₉NO₂Aromatic group enhances stabilityPeptide synthesis

Recent Research Developments

  • Green Synthesis: Novel reagents like tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate enable solvent-free Boc protection, reducing waste .

  • Enzyme Inhibition: Molecular docking studies highlight interactions between tert-butyl carbamates and COX-2 active sites, guiding anti-inflammatory drug design .

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